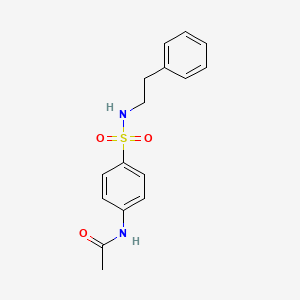

N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

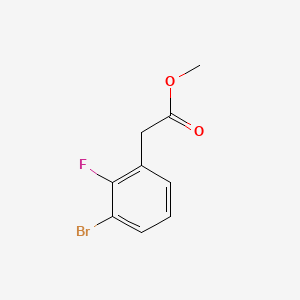

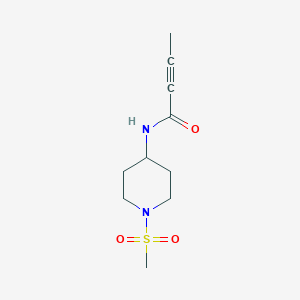

“N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide” is a compound that belongs to the class of organic compounds known as N-acetyl-2-arylethylamines . It is also known as PPS-101. This compound is part of a series of N-phenylacetamide sulphonamides that were synthesized for pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves many chemical techniques and computational chemistry applications . In one study, 2-phenyl-1-ethanamine was reacted with 4-acetamido benzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 to achieve N-{4-[(phenethylamino)sulfonyl]phenyl}acetamide . This was further reacted with different alkyl/aralkyl halides in polar aprotic solvent, N,N-dimethylformamide (DMF) and sodium hydride as base to afford various N-substituted derivatives .Molecular Structure Analysis

The molecular formula of “N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide” is C16H18N2O3S . Its molecular weight is 318.39 .Chemical Reactions Analysis

The chemical reactions of this compound are similar to those of other N-phenylacetamide sulphonamides . The reactions of activated aryl halides closely resemble the SN2-displacement reactions of aliphatic halides .Aplicaciones Científicas De Investigación

Antimicrobial Activity

N,4-diphenylthiazol-2-amine derivatives were synthesized using the Hantzsch method. These compounds demonstrated potent antifungal activity in vitro. Additionally, they exhibited moderate antibacterial activity against both sensitive and resistant bacterial strains . Researchers have explored their binding affinity against specific targets, such as S. aureus and C. albicans .

Anti-Inflammatory Properties

Interestingly, these derivatives also displayed good anti-inflammatory activity. This dual functionality—antifungal and anti-inflammatory—makes them promising candidates for further investigation in drug development .

Lipoxygenase Inhibition

N-(4-{[(4-chlorobenzyl)(phenethyl)amino]sulfonyl}phenyl) acetamide, a related compound, showed potential as a lipoxygenase enzyme inhibitor. Its IC50 value was 135.31±0.81 µM, relative to the reference compound Baicalein .

Drug Design and Optimization

The thiazole ring, a core moiety in N,4-diphenylthiazol-2-amine, has attracted attention in drug design. Heterocyclic structures like thiazoles often exhibit promising biological activity. Researchers explore structure-activity relationships to optimize these compounds for therapeutic purposes .

Novel Therapeutic Agents

The incorporation of thiazole rings in drug molecules has led to the discovery of novel therapeutic agents. By leveraging the sulfur and nitrogen atoms in the thiazole core, researchers aim to develop innovative drugs with unique modes of action .

Heterocyclic Chemistry

The study of N,4-diphenylthiazol-2-amine contributes to the broader field of heterocyclic chemistry. Chemists continue to explore heterocycles for their diverse biological activities and potential applications in medicine .

Mecanismo De Acción

Target of Action

It’s structurally related to fentanyl analogs , which primarily target opioid receptors in the central nervous system .

Mode of Action

Given its structural similarity to fentanyl analogs , it may interact with opioid receptors, leading to changes in pain perception and other physiological responses .

Biochemical Pathways

Fentanyl analogs generally affect the opioidergic pathways, leading to downstream effects such as analgesia, sedation, and respiratory depression .

Pharmacokinetics

Fentanyl analogs are typically characterized by rapid absorption and distribution, extensive metabolism, and renal excretion .

Result of Action

One study suggests that n-phenylacetamide sulphonamides, a related class of compounds, exhibit good analgesic activity .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .

Propiedades

IUPAC Name |

N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-13(19)18-15-7-9-16(10-8-15)22(20,21)17-12-11-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTPVFWNVNHEGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2376993.png)

![1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine](/img/structure/B2376994.png)

![[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2377000.png)

![N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2377014.png)